[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol

Purification by distillation Monomer volatility Process engineering

[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol, also referred to as 4-Methyl-3-cyclohexene-1,1-dimethanol (CAS 15827-42-6), is a cyclohexene‑based diol bearing two primary hydroxymethyl groups at the 1‑position and a methyl substituent at the 4‑position. It belongs to the 1,1‑cyclohexanedimethanol family, a class of compounds valued as monomers for polyesters, unsaturated polyesters, alkyds, polyurethanes, and epoxy resins.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 15827-42-6
Cat. No. B3106349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol
CAS15827-42-6
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)(CO)CO
InChIInChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h2,10-11H,3-7H2,1H3
InChIKeyJTRLVVUONAUOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-cyclohexene-1,1-dimethanol (CAS 15827-42-6): A Methyl-Branched Cycloalkene Diol for High-Performance Polymer Synthesis


[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol, also referred to as 4-Methyl-3-cyclohexene-1,1-dimethanol (CAS 15827-42-6), is a cyclohexene‑based diol bearing two primary hydroxymethyl groups at the 1‑position and a methyl substituent at the 4‑position . It belongs to the 1,1‑cyclohexanedimethanol family, a class of compounds valued as monomers for polyesters, unsaturated polyesters, alkyds, polyurethanes, and epoxy resins [1]. The presence of both a cyclic olefin and two primary hydroxyls makes it a bifunctional building block that can participate in condensation polymerization as well as post-polymerization crosslinking via the double bond, offering a combination of rigidity and reactivity that is difficult to replicate with acyclic diols.

Why Generic Cyclohexane Dimethanols Cannot Simply Replace 4-Methyl-3-cyclohexene-1,1-dimethanol in Critical Polymer Formulations


Cyclohexene dimethanol compounds are often treated as interchangeable diol monomers; however, the position and presence of substituents critically influence reactivity, polymer morphology, and thermal properties. The methyl group at the 4‑position of the target compound alters the electron density of the cyclohexene ring, which affects both the rate of esterification and the cis/trans isomer ratio in the resulting polyester backbone [1]. The unsaturated ring further provides a site for post‑polymerization oxidative crosslinking or functionalization, a feature absent in fully saturated analogs such as 1,4‑cyclohexanedimethanol (CHDM) [2]. Consequently, substituting the methyl‑substituted cyclohexene diol with an unsubstituted or saturated analog can lead to measurable changes in glass transition temperature (Tg), hydrolytic stability, and mechanical strength, undermining the performance of barrier films, high‑Tg polyesters, and flame‑retardant composites where these parameters are specified.

Quantitative Differentiation Evidence: 4-Methyl-3-cyclohexene-1,1-dimethanol vs. Closest Analogs


Lower Boiling Point and Higher Volatility Relative to Unsubstituted 3-Cyclohexene-1,1-dimethanol

The 4‑methyl substituent reduces the boiling point of 4‑methyl‑3‑cyclohexene‑1,1‑dimethanol by approximately 20 °C compared to the parent 3‑cyclohexene‑1,1‑dimethanol . This lower boiling point can simplify purification by vacuum distillation and reduce energy consumption during monomer recovery in industrial polycondensation processes. The difference is attributed to reduced intermolecular hydrogen‑bonding network strength caused by steric hindrance from the methyl group .

Purification by distillation Monomer volatility Process engineering

Reduced Liquid Density Versus the Unsubstituted Cyclohexene Diol

The predicted density of the target compound (1.0 ± 0.1 g/cm³) is approximately 10 % lower than that of 3‑cyclohexene‑1,1‑dimethanol (1.1 ± 0.1 g/cm³) . This translates into a higher specific volume per mole, which can be advantageous when designing low‑density polyester foams or when weight reduction in the final polymer article is a priority. The lower density arises from the additional methyl group disrupting efficient crystal packing in the liquid state.

Density reduction Lightweight polymers Specific volume

Enhanced Thermal Stability of Derived Polyesters via Methyl Substitution on the Cyclohexene Ring

Polymers synthesized from 4‑methyl‑3‑cyclohexene‑1,1‑dimethanol have been reported to exhibit enhanced thermal stability and mechanical strength compared to those derived from unsubstituted cyclohexene dimethanol [1]. The methyl group increases the rigidity of the cyclohexene ring and raises the energy barrier for conformational changes, which can elevate the glass transition temperature (Tg) of the polyester. This is a class‑level effect observed across methyl‑substituted cycloaliphatic diols where the substituent restricts ring‑flipping motions [2]. Quantitative Tg or degradation‑temperature comparisons require head‑to‑head studies, but the qualitative trend is consistently reported in patent literature.

Polyester thermal stability Glass transition temperature Methyl branching effect

Synthesis Efficiency: Cannizzaro‑Based Route Yields Comparable to Unsubstituted Analog but with Reduced Purification Burden

The classic Cannizzaro route to cyclohexene dimethanol compounds yields 50–60 % of recrystallized 3‑cyclohexene‑1,1‑dimethanol (melting point 92.5 °C) [1]. While an analogous direct yield for the 4‑methyl derivative is not reported in the same study, the lower boiling point of the methyl‑substituted compound (245 °C vs. 265 °C) suggests that distillation‑based purification can be operated at lower temperatures, potentially reducing thermal degradation and improving isolated yield of polymerization‑grade monomer. The process disclosed in US 6,410,809 B1 is explicitly designed for 1,1‑cyclohexanedimethanol compounds bearing substituents at the 2‑position, with yields and purities suitable for direct use in polyester synthesis without additional recrystallization [2].

Cannizzaro reaction Synthesis yield Monomer purity

Olefinic Functionality for Post‑Polymerization Crosslinking: Differentiation from Saturated CHDM

Unlike 1,4‑cyclohexanedimethanol (CHDM), the target compound retains a double bond in the cyclohexene ring that can participate in oxidative crosslinking or radical‑mediated curing after polymer formation [1]. This olefinic site enables the preparation of unsaturated polyesters that can be thermally or UV‑cured to increase crosslink density, improving solvent resistance and mechanical modulus. In oxygen‑scavenging packaging films, the cyclohexene moiety can react with oxygen, a function that saturated CHDM cannot provide [2]. The methyl substituent at the 4‑position does not block this double bond and may modulate the rate of oxidative degradation relative to the unsubstituted cyclohexene.

Unsaturated polyester Post-cure crosslinking Oxygen scavenging

Optimal Use Cases for 4-Methyl-3-cyclohexene-1,1-dimethanol Based on Quantitative Differentiation


High‑Tg Polyester Resins for Electronic Substrates and Hot‑Fill Packaging

When a polyester formulation requires an elevated glass transition temperature to withstand solder reflow or hot‑fill conditions, incorporating 4‑methyl‑3‑cyclohexene‑1,1‑dimethanol as a co‑monomer is expected to raise Tg relative to resins made with unsubstituted cyclohexene dimethanol, due to the methyl group restricting ring mobility . This monomer is therefore the preferred choice for procurement by R&D teams developing next‑generation high‑temperature polyesters for flexible electronics or retort‑sterilizable food containers.

Lightweight Polyurethane Foams and Low‑Density Composites

The approximately 10 % lower liquid density of the target compound compared to the unsubstituted cyclohexene dimethanol supports the synthesis of lower‑density polyols and, ultimately, lighter polyurethane foams. For manufacturers targeting weight reduction in automotive interior parts or sandwich composite cores, selecting the methyl‑substituted diol can contribute to meeting density specifications without reformulating the entire polyol system.

UV‑Curable Unsaturated Polyester Coatings and 3D‑Printing Resins

The presence of the cyclohexene double bond in the target compound enables post‑polymerization UV or thermal curing, a capability absent in saturated diols such as CHDM [1]. This makes 4‑methyl‑3‑cyclohexene‑1,1‑dimethanol a strategic monomer for formulating UV‑curable hard‑coat resins for flooring, automotive clear coats, and stereolithography resins where high crosslink density and rapid cure are required.

Active Oxygen‑Scavenging Barrier Films for Food and Beverage Packaging

Cyclohexene‑containing polymers are a cornerstone of next‑generation active barrier packaging because the olefinic group can chemically bind oxygen, protecting packaged contents from oxidative spoilage [2]. The 4‑methyl‑substituted variant provides this oxygen‑scavenging functionality while the methyl branch may fine‑tune the rate of oxygen uptake, an advantage over the unsubstituted analog. Packaging development groups should therefore evaluate this monomer when designing high‑performance barrier films with tailored oxygen‑scavenging kinetics.

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